molecular formula C17H18ClN5O B11128826 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B11128826
M. Wt: 343.8 g/mol
InChI Key: MAAUZKFZFOKGOL-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a synthetic compound that combines a pyrazole ring with an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrazole and imidazole rings in its structure suggests it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to yield 5-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Acylation: The pyrazole derivative is then acylated with chloroacetyl chloride to introduce the acetamide group.

    Imidazole Introduction: Finally, the imidazole ring is introduced by reacting the acetamide intermediate with 1H-imidazole-4-ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of both pyrazole and imidazole rings, which are known to interact with various biological targets.

Medicine

In medicine, it could be investigated for its potential as a therapeutic agent. The compound’s structure suggests it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and imidazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Similar structure but different substitution pattern on the pyrazole ring.

    2-[5-(4-bromophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Bromine instead of chlorine on the phenyl ring.

    2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-pyridyl-4-yl)ethyl]acetamide: Pyridine ring instead of imidazole.

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide lies in its specific combination of pyrazole and imidazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C17H18ClN5O/c1-11-15(8-16(24)20-7-6-14-9-19-10-21-14)17(23-22-11)12-2-4-13(18)5-3-12/h2-5,9-10H,6-8H2,1H3,(H,19,21)(H,20,24)(H,22,23)

InChI Key

MAAUZKFZFOKGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CN=CN3

Origin of Product

United States

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